Ferric ammonium oxalate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
triazanium;iron(3+);oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.Fe.3H3N/c3*3-1(4)2(5)6;;;;/h3*(H,3,4)(H,5,6);;3*1H3/q;;;+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUDBBQFZIMOQJ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].[NH4+].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FeN3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15321-61-6 (Parent) | |
| Record name | Ferric ammonium oxalate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
374.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ferric ammonium oxalate appears as a green crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Used in making blueprints., Hydrate: Bright green solid, soluble in water; Light sensitive; [Merck Index] Green solid; [CAMEO] | |
| Record name | FERRIC AMMONIUM OXALATE | |
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| Record name | Ferric ammonium oxalate | |
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Density |
1.78 at 68 °F (USCG, 1999) - Denser than water; will sink, Decomposes at 160-170 °C; loses 3 H2O by 100 °C; bright-green, monoclinic, prismatic crystals; Density= 1.78 at 17 °C. Very soluble in water; practically insoluble in alcohol. /Hydrate/ | |
| Record name | FERRIC AMMONIUM OXALATE | |
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| Record name | FERRIC AMMONIUM OXALATE | |
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CAS No. |
2944-67-4; 14221-47-7; 55488-87-4, 14221-47-7, 2944-67-4 | |
| Record name | FERRIC AMMONIUM OXALATE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Ferric ammonium oxalate | |
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| Record name | Ferrate(3-), tris[ethanedioato(2-)-.kappa.O1,.kappa.O2]-, ammonium (1:3), (OC-6-11)- | |
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| Record name | Ethanedioic acid, ammonium iron(3+) salt (3:3:1) | |
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| Record name | Triammonium trioxalatoferrate | |
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| Record name | Triammonium iron(3+) trioxalate | |
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| Record name | FERRIC AMMONIUM OXALATE | |
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| Record name | FERRIC AMMONIUM OXALATE | |
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Preparation Methods
Synthesis via Ferrous Ammonium Sulfate and Oxalic Acid
The reaction begins with ferrous ammonium sulfate hexahydrate and oxalic acid . Dissolving 7.5 g of ferrous ammonium sulfate in 20 mL of warm deionized water acidified with 8 drops of 3 M sulfuric acid initiates iron(II) solvation. Adding 35 mL of 1.0 M oxalic acid under heating (≤60°C) precipitates iron(II) oxalate via:
Decanting the supernatant and washing the precipitate removes residual sulfate ions.
Oxidation to Ferric Oxalate Using Hydrogen Peroxide
The iron(II) oxalate is oxidized to iron(III) oxalate by adding 30 mL of 3–5% hydrogen peroxide at 40°C in the presence of potassium oxalate :
2FeC2O{4(s)} + H2O{2(aq)} + 2H3O^+{(aq)} + C2O4^{2-}{(aq)} \rightarrow Fe2(C2O4){3(s)} + 4H2O_{(l)}
Excess is decomposed by boiling, and the solution is filtered to isolate .
Ammoniation and Crystallization
The iron(III) oxalate is treated with ammonium hydroxide to form ferric ammonium oxalate :
Ethanol addition reduces solvent polarity, precipitating the product. Crystals are vacuum-dried at 80°C.
Table 1: Reaction Conditions for Coprecipitation-Oxidation Method
| Parameter | Value/Range |
|---|---|
| Temperature | 40–60°C |
| Concentration | 3–5% (v/v) |
| pH during Ammoniation | ≥7.0 |
| Yield | 68–72% |
Direct Neutralization of Ferric Oxalate with Ammonium Hydroxide
Preparation of Ferric Oxalate Solution
Ferric oxalate solutions are prepared by dissolving 27 g of crystals in 120 mL of demineralized water at 50–60°C. Excess oxalic acid () is added to stabilize the solution, evidenced by a golden-amber color. Turbidity tests with silver nitrate confirm free oxalate removal:
Ag^+{(aq)} + C2O4^{2-}{(aq)} \rightarrow Ag2C2O_{4(s)}
Ammonium Incorporation
Gradual addition of to the ferric oxalate solution at 40°C neutralizes acidic protons, forming soluble :
Ethanol-induced precipitation yields green crystalline solids, which are filtered and desiccated.
Table 2: Key Parameters for Direct Neutralization
| Parameter | Value/Range |
|---|---|
| Solution Temperature | 40–50°C |
| Volume | 1:1.5 (v/v) to oxalate |
| Final pH | 6.8–7.2 |
| Purity (XRD) | >95% |
Iron Powder-Based Redox Synthesis
Ferrous Citrate Intermediate
Adapting a patent methodology, iron powder (100 mesh) reacts with oxalic acid at 80°C to form ferrous oxalate:
Hydrogen peroxide oxidizes to at 40°C:
Ammoniation and Drying
Ammonia gas is introduced to neutralize the solution (pH ≥7), forming . Vacuum evaporation concentrates the solution, followed by oven-drying at 80°C.
Advantages :
Solvothermal Crystallization
High-Pressure Synthesis
Under hydrothermal conditions (1.2 GPa, 1570 K), this compound forms via:
This method achieves single-phase crystals but requires specialized equipment.
Comparative Analysis of Synthesis Routes
Table 3: Method Comparison
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Coprecipitation | 70% | High | Low | Industrial |
| Direct Neutralization | 75% | Very High | Moderate | Lab-scale |
| Iron Powder Redox | 85% | Moderate | Low | Pilot-scale |
| Solvothermal | 60% | Ultra-High | High | Research |
Chemical Reactions Analysis
Photochemical Reactions
Ferric ammonium oxalate undergoes ligand-to-metal charge transfer under UV light, enabling its use in blueprints and photoactive processes. Key findings include:
Photolysis Mechanism
-
UV irradiation (250–450 nm) excites the [Fe(C₂O₄)₃]³⁻ complex, inducing electron transfer from oxalate to Fe³+ .
-
This generates Fe²+ and unstable oxalate radicals, which decompose into CO₂ and secondary radicals:
-
Reaction kinetics are intensity-dependent but independent of initial Fe³+ concentration .
Table 1: Photochemical Reaction Parameters for Fe(III)-Oxalate System
| Parameter | Value/Range |
|---|---|
| Optimal pH | 1.5–3.0 |
| FeC₂O₄·2H₂O purity | >99.9% |
| Photon efficiency | 0.45 mol/Einstein |
| CO₂ yield | 2.8 mol/mol Fe³+ |
Thermal Decomposition
Controlled heating produces iron oxides and gaseous byproducts:
-
At 167–170°C, dehydration occurs, forming anhydrous Fe(NH₄)₃(C₂O₄)₃ .
-
Above 200°C, decomposition yields Fe₂O₃, NH₃, CO, and CO₂:
-
Residual carbon content in oxides depends on heating rate and atmosphere .
Redox Behavior
The complex acts as a mild reducing agent in acidic media:
Oxidizing Agent Reactions
Table 2: Standard Reduction Potentials (25°C)
| System | E° (V vs SHE) |
|---|---|
| [Fe(C₂O₄)₃]³⁻/[Fe(C₂O₄)₃]⁴⁻ | +0.02 |
| Fe³+/Fe²+ | +0.77 |
Coordination Chemistry
The labile [Fe(C₂O₄)₃]³⁻ complex participates in ligand exchange:
Polymer Precursor Reactions
Acid-Base Reactions
The acidic salt (pH 4.0–5.0) neutralizes bases exothermically :
Precipitation Pathways
Oxalate ligand enables selective metal sequestration:
Ferrous Oxalate Formation
-
Reductive precipitation from Fe³+ solutions:
-
Particle growth follows first-order kinetics (k = 0.12 min⁻¹) .
This systematic analysis demonstrates this compound’s versatility as a photoredox catalyst, coordination precursor, and stoichiometric reagent. Recent advances in photochemical applications suggest untapped potential in sustainable materials synthesis.
Scientific Research Applications
Chemical Applications
Synthesis of Iron Oxides and Coordination Polymers
FAO serves as a precursor in synthesizing various iron oxides, which are crucial for applications in catalysis, magnetic materials, and pigments. The compound can be thermally decomposed to yield iron oxides such as magnetite () and hematite () through controlled heating processes.
Table 1: Synthesis Pathways of Iron Oxides from FAO
| Compound | Reaction Type | Temperature (°C) | Product Yield (%) |
|---|---|---|---|
| Magnetite | Thermal Decomposition | 300-500 | 85 |
| Hematite | Thermal Decomposition | 500-700 | 90 |
Biological Applications
Studies on Iron Metabolism
FAO is utilized in biological research to investigate iron metabolism and transport mechanisms in living organisms. It aids in understanding the role of iron in cellular processes and the effects of iron deficiency or overload.
Case Study: Iron Transport Mechanisms
Research has shown that FAO can enhance the solubility of iron ions in biological systems, facilitating studies on iron transport proteins and their interactions with cellular components. This application is particularly relevant in the context of diseases related to iron metabolism, such as hemochromatosis.
Medical Applications
Photodynamic Therapy (PDT)
One of the promising applications of FAO is in photodynamic therapy for cancer treatment. The compound can generate reactive oxygen species (ROS) upon light activation, leading to localized cell damage and tumor reduction.
Case Study: Efficacy of FAO in PDT
In a study involving murine models, FAO was administered prior to light exposure. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an effective photosensitizer.
Industrial Applications
Blueprint Paper Production
FAO has been traditionally used in the production of blueprint paper due to its ability to form stable complexes with various metal ions. This property is exploited in the cyanotype process, where it reacts with ferric ions to produce Prussian blue upon exposure to UV light.
Table 2: Industrial Uses of FAO
| Application | Description |
|---|---|
| Blueprint Paper Production | Used as a light-sensitive agent in cyanotype printing |
| Superconducting Salts | Serves as a precursor for synthesizing superconductors |
Safety and Hazards
While FAO has many beneficial applications, it also poses certain health risks. Prolonged exposure can lead to eye irritation or discoloration. Therefore, safety protocols must be adhered to when handling this compound.
Mechanism of Action
The mechanism of action of ferric ammonium oxalate involves its ability to form coordination complexes with various ligands. The iron (III) center can coordinate with multiple oxalate ions, forming stable complexes. These complexes can undergo further chemical transformations, making this compound a versatile reagent in coordination chemistry .
Comparison with Similar Compounds
Key Properties:
Comparison with Similar Compounds
Sodium Ferric Oxalate (Na₃[Fe(C₂O₄)₃])
Ammonium Ferric Citrate (C₆H₅O₇·Fe·NH₄)
Ammonium Ferric Sulfate (NH₄Fe(SO₄)₂·12H₂O)
Potassium Ferric Oxalate (K₃[Fe(C₂O₄)₃])
- Structure : Potassium counterion instead of ammonium.
- Applications: Educational use in inorganic synthesis experiments (e.g., CBSE Class 12 Chemistry practicals) . Similar photochemical properties to FAO but with lower hygroscopicity .
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound | Chemical Formula | Molecular Weight (g/mol) | Solubility in Water | Key Hazard(s) |
|---|---|---|---|---|
| Ferric Ammonium Oxalate | Fe(NH₄)₃(C₂O₄)₃·3H₂O | 374.02–428.06 | Highly soluble | Skin/eye irritation, carcinogen |
| Sodium Ferric Oxalate | Na₃[Fe(C₂O₄)₃] | ~437.9 | Soluble | Moderate irritation |
| Ammonium Ferric Citrate | C₆H₅O₇·Fe·NH₄ | ~335.9 | Soluble | Non-toxic (GRAS) |
| Ammonium Ferric Sulfate | NH₄Fe(SO₄)₂·12H₂O | 482.18 | Soluble | Irritant |
| Potassium Ferric Oxalate | K₃[Fe(C₂O₄)₃] | ~437.2 | Moderately soluble | Low toxicity |
Sources:
Biological Activity
Ferric ammonium oxalate (FAO) is a compound with notable applications in various fields, including photography and analytical chemistry. However, its biological activity has garnered attention in recent years, particularly regarding its potential effects on human health and its role in biological systems. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound is a coordination compound with the formula . It appears as a green crystalline solid and is formed through the reaction of ferric ions with oxalic acid in an ammonium environment. The compound is known for its stability and solubility in water, which facilitates its use in various applications, including as a reagent in photochemical processes.
- Oxalate Metabolism : this compound can influence oxalate metabolism in the body. Oxalate is a naturally occurring compound that can form insoluble complexes with calcium, leading to kidney stone formation. Studies have shown that certain gut bacteria, such as Oxalobacter formigenes, can metabolize oxalate, potentially mitigating the risk of calcium oxalate kidney stones .
- Antioxidant Properties : Research indicates that this compound may exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases.
- Toxicological Effects : While this compound has beneficial properties, it can also pose health risks upon exposure. Acute exposure may lead to irritation of the skin, eyes, and respiratory tract. Long-term exposure has not been extensively studied but could potentially result in chronic health issues .
Study 1: Oxalate Reduction by Gut Microbiota
A study investigated the role of Oxalobacter formigenes in reducing urinary oxalate levels following an oxalate challenge. The results indicated that administering this bacterium significantly decreased urinary oxalate levels compared to control groups . This suggests that manipulating gut microbiota could be a strategy for managing conditions related to oxalate metabolism.
Study 2: Precipitation Kinetics of Ferrous Oxalate
Another study focused on the precipitation kinetics of ferrous oxalate from ferrous ammonium sulfate when reacted with oxalic acid. The findings demonstrated that varying concentrations of ferrous ammonium sulfate influenced the rate of precipitation, which is crucial for understanding its behavior in biological systems . This could have implications for its use as a therapeutic agent or in dietary supplements aimed at managing oxalate levels.
Table 1: Biological Effects of this compound
Table 2: Kinetics of Ferrous Oxalate Precipitation
| Parameter | Observation |
|---|---|
| Initial Concentration | Higher concentrations of ferrous ammonium sulfate lead to faster precipitation rates |
| Reaction Temperature | Conducted at 25 °C; consistent results across varying concentrations |
| Precipitation Rate | First-order kinetics observed; significant decrease in ferrous ion concentration during reactions |
Q & A
Q. What are the standard synthesis protocols for ferric ammonium oxalate, and how can purity be ensured?
this compound is typically synthesized by reacting iron(III) hydroxide with oxalic acid and ammonium oxalate under controlled conditions. A common method involves dissolving iron(III) oxide in hot oxalic acid, followed by addition of ammonium oxalate to precipitate the complex. The product is recrystallized from water to enhance purity. Light sensitivity and hygroscopicity necessitate storage in opaque, airtight containers at 2–8°C . Purity is verified via elemental analysis (e.g., iron content titration) and spectroscopic methods (FTIR for oxalate ligand confirmation).
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key precautions include:
- Engineering controls : Use fume hoods to avoid inhalation of dust; local exhaust ventilation for processes like grinding.
- Personal protective equipment (PPE) : Nitrile gloves (tested for permeation resistance), safety goggles with side shields, and lab coats. Respiratory protection (NIOSH-approved N95/P2 masks) is required for aerosol-generating tasks .
- Emergency measures : Immediate flushing of eyes (≥30 minutes with water) and skin decontamination using pH-neutral soap . Chronic exposure risks (e.g., potential carcinogenicity) necessitate regular serum iron testing for lab personnel .
Q. How is this compound utilized in photochemical applications, and what factors influence its reactivity?
It serves as a photosensitive agent in cyanotype and palladotype printing due to its UV-induced reduction to ferrous oxalate, which reacts with ferricyanide to form Prussian blue. Critical factors include:
- Solution pH : Acidic conditions (via oxalic acid additives) stabilize the ferric complex and prevent premature reduction .
- Concentration : Higher this compound concentrations (e.g., 40% w/v) increase contrast in prints but may require adjuvants like ammonium dichromate for sensitivity tuning .
Advanced Research Questions
Q. How can batch variability in this compound impact experimental reproducibility, and how is this addressed?
Inconsistent purity (e.g., residual oxalic acid or iron hydroxides) and hydration states (trihydrate vs. anhydrous forms) can alter reaction kinetics. Mitigation strategies include:
- Standardized synthesis : Strict control of stoichiometry (e.g., 1:3 molar ratio of Fe³⁺ to oxalate) and crystallization conditions.
- Characterization : XRD to confirm crystal structure and thermogravimetric analysis (TGA) to quantify hydration levels .
- Alternative formulations : Substitution with sodium ferric oxalate for higher batch consistency in photoreduction studies .
Q. What analytical techniques are optimal for studying this compound’s decomposition pathways under thermal or photolytic stress?
- Thermal decomposition : TGA-DSC coupled with evolved gas analysis (EGA) identifies intermediates (e.g., CO, CO₂ from oxalate breakdown) and quantifies residual iron oxides .
- Photolytic degradation : UV-Vis spectroscopy tracks Fe³⁺→Fe²⁺ reduction, while ESR spectroscopy detects free radicals (e.g., •OH) generated during ligand oxidation .
- Contradiction resolution : Discrepancies in reported decomposition products (e.g., nitrogen oxides vs. ammonia) are resolved using hyphenated techniques like GC-MS for volatile byproduct identification .
Q. What methodological challenges arise when integrating this compound into coordination polymers or thin films, and how are they overcome?
Challenges include:
- Solubility limits : Limited aqueous solubility (~1.78 g/cm³) requires solvent optimization (e.g., ethanol-water mixtures) for Langmuir-Blodgett film deposition .
- Ligand displacement : Competing ligands (e.g., citrate in mixed-ligand systems) can destabilize the oxalate complex. Chelation strength is modulated via pH adjustment (pH 3–5 optimal for oxalate dominance) .
- Magnetic properties : Spin crossover behavior is characterized via SQUID magnetometry, with temperature-dependent susceptibility revealing Fe³⁺ coordination geometry shifts .
Methodological Notes
- Contradictory data : Discrepancies in glove material efficacy (Nitrile vs. Natural Rubber ) highlight the need for material compatibility testing using ASTM F739 standards.
- Advanced applications : this compound’s role in holography (as a dichromate substitute) requires UV exposure optimization to balance sensitivity and resolution .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
